

In-Depth Technical Guide: 2-Methoxy-3-nitropyridine

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Compound of Interest

Compound Name: 2-Methoxy-3-nitropyridine

Cat. No.: B1295690

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CAS Number: 20265-35-4

This technical guide provides a comprehensive overview of **2-Methoxy-3-nitropyridine**, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties

2-Methoxy-3-nitropyridine is a pale yellow to white crystalline solid at room temperature.[1][2] Its core structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 3-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.[2][3][4]

| Property | Value | Reference |
|--------------------|---|-----------|
| Molecular Formula | C ₆ H ₆ N ₂ O ₃ | [5][6] |
| Molecular Weight | 154.12 g/mol | [3][5] |
| Appearance | Pale yellow or White to Amber solid/crystalline powder | [1][2] |
| Melting Point | 53-58 °C | [2] |
| Boiling Point | 247.9 °C at 760 mmHg | [2] |
| Density | 1.3 g/cm ³ | [2] |
| Flash Point | 103.8 °C | [2] |
| Storage Conditions | 2-8 °C, in a cool, dark place is recommended. | [5] |

Synthesis and Purification

A common and effective method for the synthesis of **2-Methoxy-3-nitropyridine** is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-nitropyridine, with a methoxide source.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative example for the synthesis of **2-Methoxy-3-nitropyridine**.

Materials:

- 2-Chloro-3-nitropyridine
- Sodium methoxide (solid or as a solution in methanol)
- Methanol (anhydrous)
- Water (deionized)

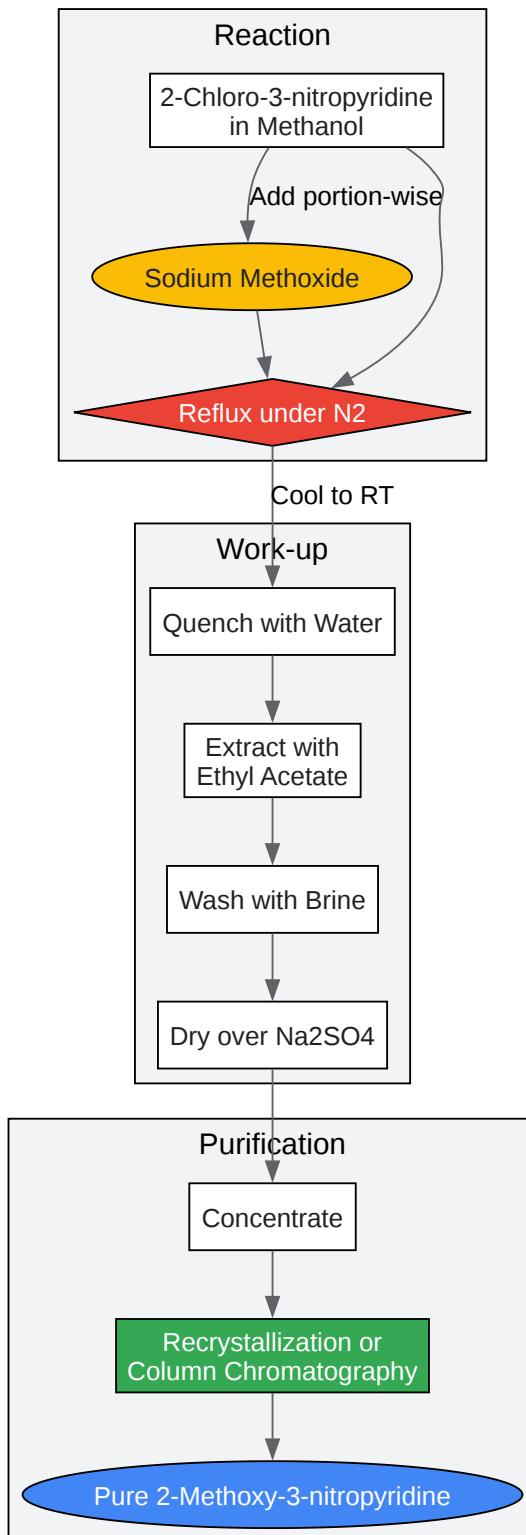
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Methoxide:** To the stirred solution, add sodium methoxide (1.0 to 1.2 equivalents) portion-wise. The reaction may be mildly exothermic.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Carefully quench the reaction by adding deionized water.
 - Reduce the volume of the solvent under reduced pressure to remove most of the methanol.
 - Extract the aqueous residue with ethyl acetate (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**

- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude **2-Methoxy-3-nitropyridine** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

General Synthesis Workflow for 2-Methoxy-3-nitropyridine

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Synthesis Workflow Diagram

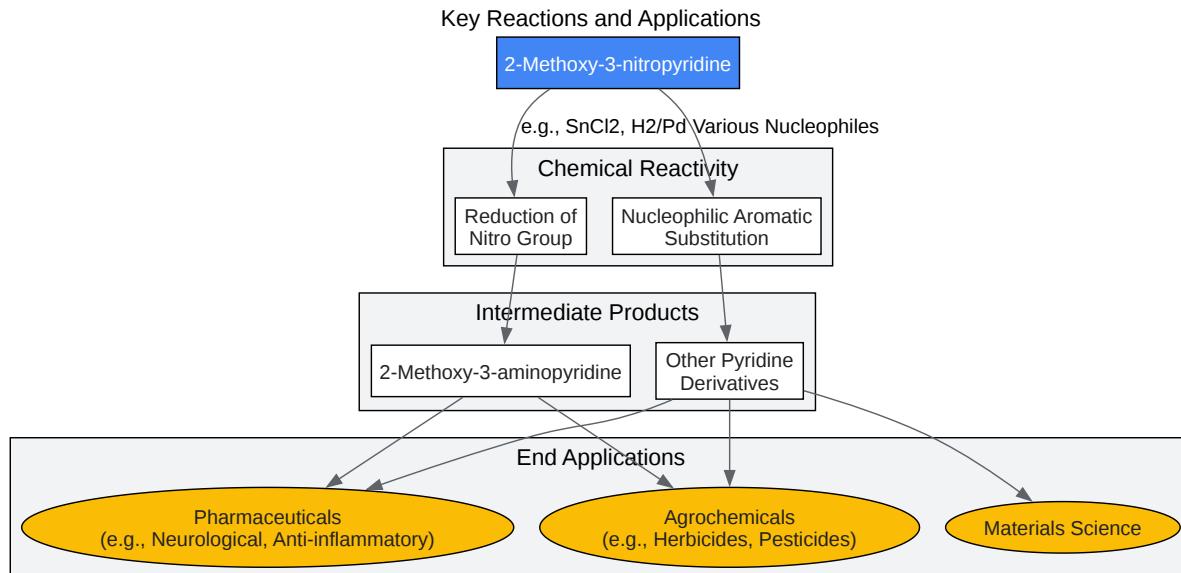
Reactivity and Applications

The chemical reactivity of **2-Methoxy-3-nitropyridine** is primarily dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring.^[2] This electronic arrangement makes it a valuable intermediate for a variety of chemical transformations.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH_2) using standard reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. This transformation yields 2-methoxy-3-aminopyridine, a key precursor for building more complex molecules, particularly in the synthesis of pharmaceuticals.
- Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, allowing for the displacement of the methoxy group or other transformations depending on the reaction conditions and the nature of the nucleophile.

Applications:

- Pharmaceutical Development: **2-Methoxy-3-nitropyridine** is a crucial building block in the synthesis of a wide range of biologically active compounds. It is used in the development of novel drugs targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.^[3] The versatile functional groups allow for structural modifications to optimize drug efficacy and pharmacokinetic properties.^[3]
- Agrochemicals: In the agrochemical industry, this compound serves as an intermediate for the synthesis of herbicides and pesticides.^{[3][4]} Its structure can be incorporated into molecules designed to disrupt specific biological pathways in pests.^[3]
- Organic Synthesis: Beyond its applications in life sciences, researchers utilize **2-Methoxy-3-nitropyridine** as a versatile starting material for the synthesis of complex heterocyclic compounds for materials science and other areas of chemical research.^[3]



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Reactivity and Applications Overview

Spectroscopic Data

While a comprehensive public database of spectroscopic data for **2-Methoxy-3-nitropyridine** is not readily available, the following table presents expected characteristic signals based on its structure and data from closely related analogues.

| Spectroscopy | Expected Data |
|---------------------|---|
| ¹ H NMR | δ (ppm): ~8.5 (dd, 1H, H6), ~7.5 (dd, 1H, H4), ~7.0 (dd, 1H, H5), ~4.0 (s, 3H, -OCH ₃). The exact chemical shifts and coupling constants will depend on the solvent used. |
| ¹³ C NMR | δ (ppm): Signals expected for five distinct aromatic carbons and one methoxy carbon. The carbon attached to the methoxy group (C2) would be significantly downfield, while the carbons ortho and para to the nitro group would also be influenced. |
| Mass Spec (MS) | [M] ⁺ : Expected at m/z = 154. Fragmentation patterns would likely involve the loss of the nitro group (-NO ₂) and methoxy group (-OCH ₃). |

Safety and Handling

2-Methoxy-3-nitropyridine should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

| Safety Information | Details |
|-------------------------------|---|
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. Use a dust mask or work in a fume hood to avoid inhalation of powder. |

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